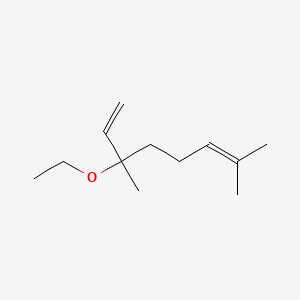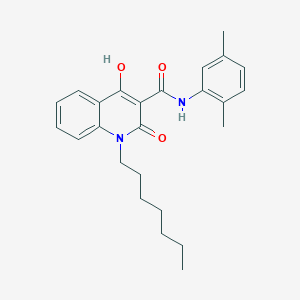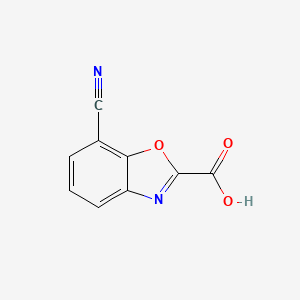
1,6-Octadiene, 3-ethoxy-3,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H22O and a molecular weight of 182.3025 . It is also known by other names such as Ethyl linalool and Ethoxylinalool . This compound is a colorless liquid with a distinctive odor and is primarily used in organic synthesis .
Méthodes De Préparation
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be synthesized through substitution reactions. One common method involves the reaction of ethanol with 2-methyl-1,3-butadiene or 2,3-dimethyl-1,3-butadiene . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields .
Analyse Des Réactions Chimiques
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or ketones depending on the reagents and conditions used.
Reduction: This reaction can convert the compound into simpler hydrocarbons.
The major products formed from these reactions include a range of organic compounds such as alcohols, aldehydes, ketones, and halogenated derivatives .
Applications De Recherche Scientifique
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparaison Avec Des Composés Similaires
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be compared with similar compounds such as:
1,6-Octadiene, 3,7-dimethyl-:
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-: This compound has an additional ethoxyethoxy group, making it more complex.
The uniqueness of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
72845-33-1 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
3-ethoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-12(5,13-7-2)10-8-9-11(3)4/h6,9H,1,7-8,10H2,2-5H3 |
Clé InChI |
GSFBRCUXDDCNKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(CCC=C(C)C)C=C |
Densité |
0.829-0.832 (20°) |
Description physique |
Clear colourless liquid; pleasant floral aroma |
Solubilité |
Practically insoluble to insoluble in water; soluble in DMSO Sparingly soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)

![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)

![5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12051890.png)


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12051909.png)
![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)

![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)
